
5-异丙氧基-2-甲基-1H-吲哚
描述
5-isopropoxy-2-methyl-1H-indole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-isopropoxy-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isopropoxy-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物,包括5-异丙氧基-2-甲基-1H-吲哚,因其抗病毒特性而受到研究。 含有吲哚核的化合物对多种病毒表现出抑制活性,包括甲型流感病毒和柯萨奇B4病毒 。吲哚结构能够与多个受体高亲和力结合,使其成为开发新型抗病毒剂的宝贵支架。
抗HIV特性
吲哚衍生物也因其在治疗HIV方面的潜力而受到研究。 已经进行了新型吲哚衍生物的分子对接研究,以评估其对抗HIV-1的功效 。吲哚核的多功能性允许创建能够与病毒复制机制相互作用的化合物,为新的治疗方法提供途径。
抗癌应用
吲哚环体系广泛存在于用于癌症治疗的化合物中。 它在生物活性化合物中的存在吸引了人们对它在对抗癌细胞方面的治疗潜力的关注 。研究人员正在探索各种吲哚支架,以筛选可能导致有效癌症疗法的药理活性。
抗菌作用
吲哚衍生物表现出抗菌活性,使其成为治疗由细菌、真菌和其他病原体引起的感染的候选药物 。基于吲哚的化合物的结构多样性允许靶向不同的微生物机制,有助于开发新的抗生素。
抗炎用途
吲哚衍生物的抗炎特性对于治疗慢性炎症性疾病具有重要意义 。通过调节炎症通路,这些化合物可以缓解症状并有可能阻止疾病进展。
抗氧化潜力
吲哚已显示出抗氧化活性,这对于保护细胞免受氧化应激至关重要 。这种特性有利于预防和治疗与自由基损伤相关的疾病,例如神经退行性疾病。
作用机制
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
The environment can influence the action, efficacy, and stability of indole derivatives. Factors such as temperature, pH, and the presence of other compounds can affect how these compounds interact with their targets .
生化分析
Biochemical Properties
5-isopropoxy-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-isopropoxy-2-methyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the activation or inhibition of these enzymes, thereby affecting metabolic processes. Additionally, 5-isopropoxy-2-methyl-1H-indole may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
5-isopropoxy-2-methyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 5-isopropoxy-2-methyl-1H-indole may affect the expression of genes involved in these processes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 5-isopropoxy-2-methyl-1H-indole involves its interactions with various biomolecules, including enzymes and proteins. At the molecular level, 5-isopropoxy-2-methyl-1H-indole can bind to specific sites on enzymes, leading to their activation or inhibition . For instance, it may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, 5-isopropoxy-2-methyl-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-isopropoxy-2-methyl-1H-indole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 5-isopropoxy-2-methyl-1H-indole, can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 5-isopropoxy-2-methyl-1H-indole in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 5-isopropoxy-2-methyl-1H-indole can vary with different dosages in animal models. At lower doses, 5-isopropoxy-2-methyl-1H-indole may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or other organ-specific toxicities . Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
5-isopropoxy-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 5-isopropoxy-2-methyl-1H-indole, leading to the formation of various metabolites . These metabolites may have different biological activities and can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-isopropoxy-2-methyl-1H-indole within cells and tissues involve interactions with specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion-transporting polypeptides (OATPs) or other transporters . Once inside the cells, 5-isopropoxy-2-methyl-1H-indole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-isopropoxy-2-methyl-1H-indole can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-isopropoxy-2-methyl-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus may allow it to interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .
属性
IUPAC Name |
2-methyl-5-propan-2-yloxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFFWFMKZGCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)
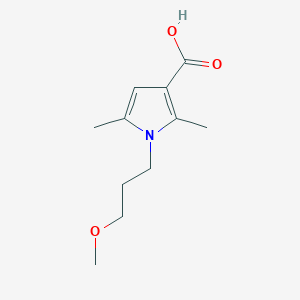
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)
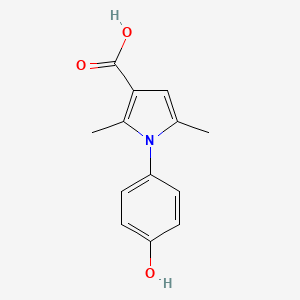
![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)
![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)
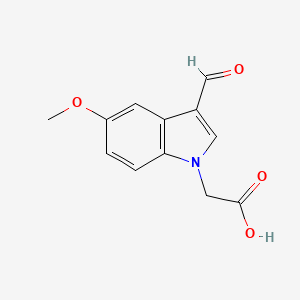
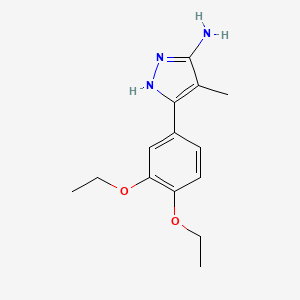
![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

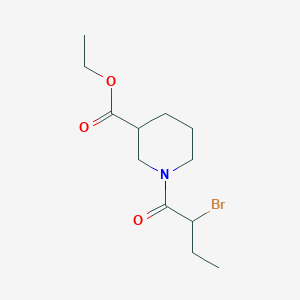
![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)
